

# High-performance liquid chromatography (HPLC) analysis of Disperse Blue 77

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## Compound of Interest

Compound Name: Disperse Blue 77

Cat. No.: B1588612

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## Application Note: HPLC Analysis of Disperse Blue 77

### Introduction

**Disperse Blue 77** (CAS No. 20241-76-3) is an anthraquinone-based synthetic dye used primarily in the textile industry for dyeing polyester and other synthetic fibers.<sup>[1]</sup> Its molecular formula is  $C_{20}H_{12}N_2O_6$  and it has a molecular weight of approximately 376.32 g/mol.<sup>[2][3]</sup> Given its application in consumer products, there is a need for reliable analytical methods to ensure quality control, detect impurities, and monitor for its presence in environmental samples. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of disperse dyes.<sup>[4][5]</sup>

This application note provides a detailed protocol for the analysis of **Disperse Blue 77** using a reverse-phase HPLC (RP-HPLC) method coupled with UV or Photodiode Array (PDA) detection. The methodology is designed for researchers, scientists, and quality control professionals.

### Principle

The method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent (like acetonitrile) and an aqueous buffer. **Disperse Blue 77**, being a relatively nonpolar molecule, is

retained on the column and then eluted by a gradient of increasing organic solvent concentration. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the absorbance at a specific wavelength where the dye exhibits maximum absorption.

## Experimental Protocols

### Instrumentation and Materials

- Instrumentation:
  - HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.
  - Data acquisition and processing software (e.g., Empower, ChemStation).
- Reagents and Materials:
  - **Disperse Blue 77** analytical standard.
  - Acetonitrile (HPLC grade).
  - Water (HPLC grade or Milli-Q).
  - Ammonium Acetate (analytical grade).
  - Formic Acid or Phosphoric Acid (for pH adjustment, if needed).[\[2\]](#)
  - Methanol (HPLC grade, for sample and standard preparation).[\[6\]](#)
  - Syringe filters (0.2 or 0.45  $\mu\text{m}$ , PTFE or nylon).

### Chromatographic Conditions

The following conditions are based on established methods for disperse dyes and provide a robust starting point for analysis.

Parameter	Recommended Condition
Column	C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 $\mu$ m)
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-7 min: 40-60% B 7-17 min: 60-98% B 17-24 min: Hold at 98% B 25 min: Return to 40% B
Flow Rate	0.6 - 1.0 mL/min
Column Temperature	30 °C
Injection Volume	5 - 20 $\mu$ L
Detection Wavelength	PDA scan 200-700 nm; extraction at $\lambda_{\text{max}}$ (~240 nm, ~615 nm)[7]

Note: For Mass Spectrometry (MS) detection, phosphoric acid should be avoided; formic acid is a suitable alternative.[2]

## Standard Solution Preparation

- Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **Disperse Blue 77** standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25  $\mu$ g/mL) by serial dilution of the stock solution with the initial mobile phase composition (40% Acetonitrile / 60% Water).

## Sample Preparation (from Textile Matrix)

- Extraction: Accurately weigh approximately 1 gram of the textile sample (finely chopped) into a flask. Add 50 mL of methanol.[8]
- Sonication: Sonicate the mixture in a heated bath (e.g., 50 °C) for 30-60 minutes to extract the dye.

- Filtration: Allow the solution to cool to room temperature. Filter the extract through a 0.2  $\mu\text{m}$  syringe filter into an HPLC vial.[8]
- Dilution: If necessary, dilute the filtrate with the initial mobile phase to ensure the concentration falls within the calibration range.

## Data Presentation

Quantitative data should be systematically recorded. The tables below serve as templates for organizing experimental and validation results.

Table 1: System Suitability and Chromatographic Results

Analyte	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
Disperse Blue 77	User Data	User Data	User Data	User Data

Table 2: Method Validation Parameters

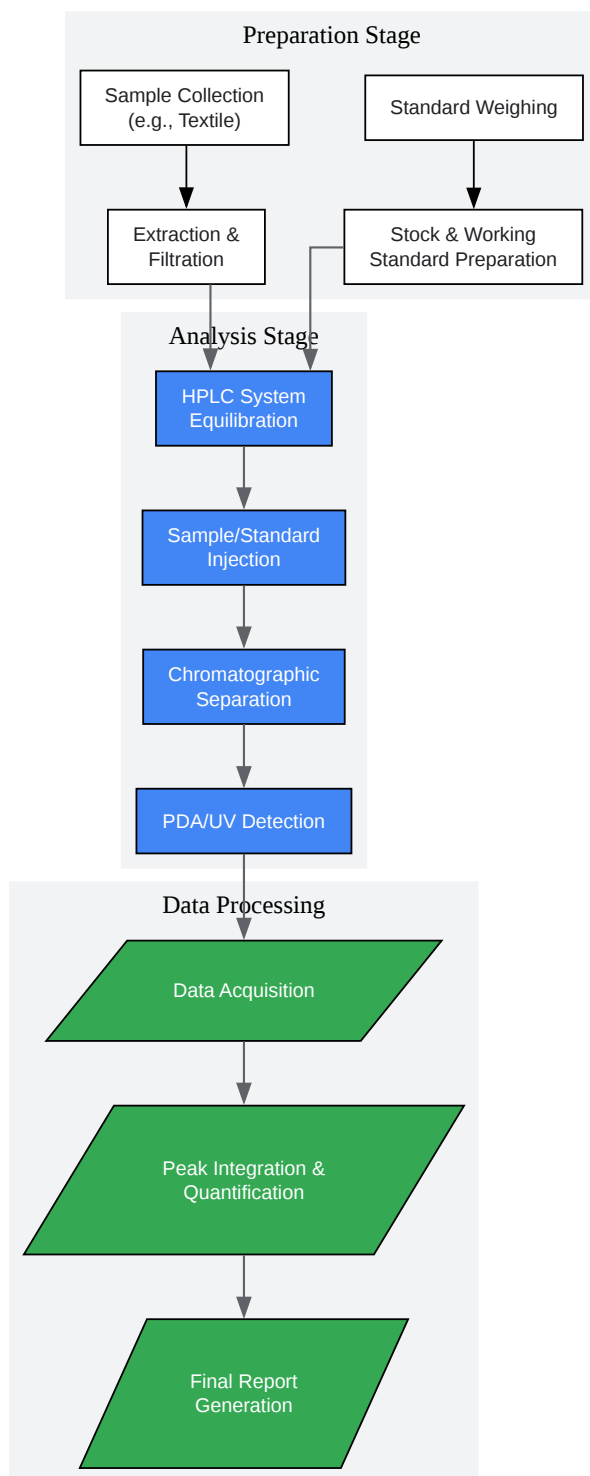
Parameter	Result
Linearity ( $R^2$ )	User Data
Limit of Detection (LOD)	User Data
Limit of Quantification (LOQ)	User Data
Precision (%RSD)	User Data
Accuracy (% Recovery)	User Data

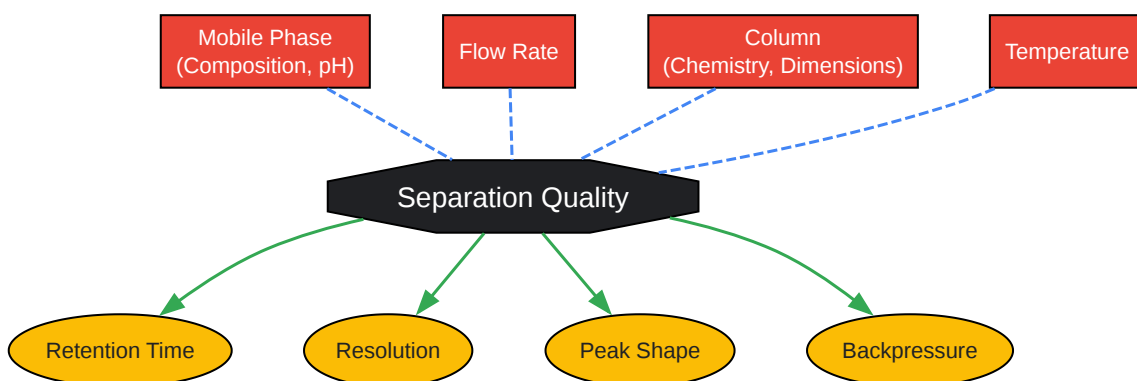
Note: For similar disperse dyes, detection limits using HPLC-PDA are often in the sub-mg/L range. For instance, the DIN 54231 method specifies a detection limit of 0.7 mg/L for Disperse Blue 1.[4]

## Visualizations

## Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of **Disperse Blue 77**, from sample acquisition to final reporting.





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